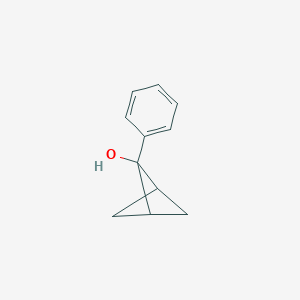
2-Phenylbicyclo(1,1,1)pentane-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylbicyclo(1,1,1)pentane-2-ol, also known as 2-Phenylbicyclo[1.1.1]pentane-2-ol or 2-Phenylbicyclopentane-2-ol, is a bicyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has a unique structure and properties that make it an interesting subject for study.
Mécanisme D'action
The mechanism of action of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol is not fully understood, but it is believed to involve the modulation of various biological pathways. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of diseases. In materials science, 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol has been shown to have unique properties that make it useful for the synthesis of polymers with specific properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol are not fully understood, but studies have shown that this compound has the potential to modulate various biological pathways. In medicinal chemistry, 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of diseases. In materials science, this compound has been shown to have unique properties that make it useful for the synthesis of polymers with specific properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol in lab experiments include its unique structure and properties, which make it an interesting subject for study. The limitations of using this compound in lab experiments include its potential toxicity and the difficulty of synthesizing it in large quantities.
Orientations Futures
There are several future directions for the study of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol, including:
1. Further investigation of the mechanism of action of this compound in medicinal chemistry and materials science.
2. Development of new synthetic methods for the production of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol.
3. Exploration of the potential applications of this compound in other fields, such as catalysis and energy storage.
4. Investigation of the toxicity and safety of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol for use in various applications.
5. Development of new compounds based on the structure and properties of 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol for use in various fields.
Applications De Recherche Scientifique
2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 2-Phenylbicyclo(1,1,1)pentane-2-olclo(1,1,1)pentane-2-ol has been studied for its potential use as a monomer in the synthesis of polymers with unique properties. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds with interesting properties.
Propriétés
Numéro CAS |
17684-73-0 |
|---|---|
Nom du produit |
2-Phenylbicyclo(1,1,1)pentane-2-ol |
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-phenylbicyclo[1.1.1]pentan-2-ol |
InChI |
InChI=1S/C11H12O/c12-11(9-6-10(11)7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
Clé InChI |
AITFJORBIAUXDI-UHFFFAOYSA-N |
SMILES |
C1C2CC1C2(C3=CC=CC=C3)O |
SMILES canonique |
C1C2CC1C2(C3=CC=CC=C3)O |
Autres numéros CAS |
17684-73-0 |
Synonymes |
5-phenylbicyclo[1.1.1]pentan-5-ol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

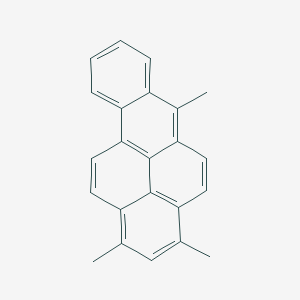


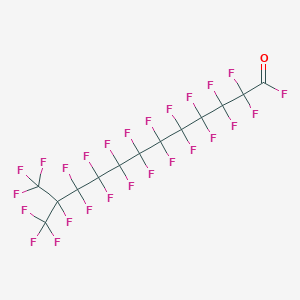

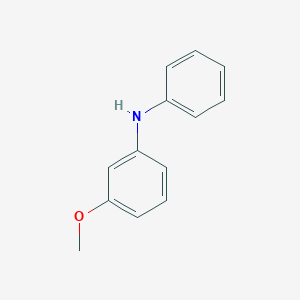

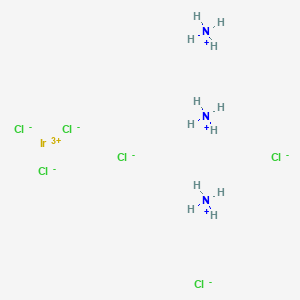



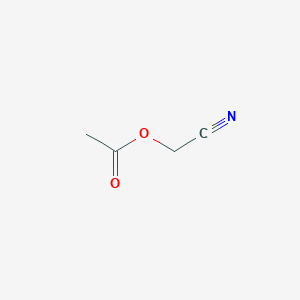
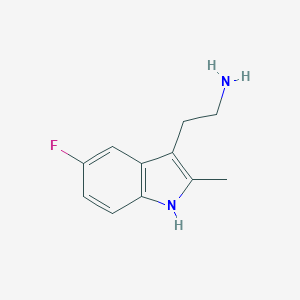
![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)